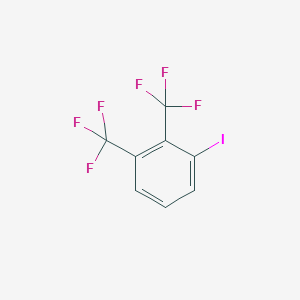![molecular formula C12H27NO9 B14293165 2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol CAS No. 125907-93-9](/img/structure/B14293165.png)
2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by multiple hydroxyl groups and an amino group, making it highly versatile in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of tris(hydroxymethyl)aminomethane with appropriate aldehydes or ketones under controlled conditions. For instance, an ethanolic solution of tris(hydroxymethyl)aminomethane can be refluxed with the desired aldehyde to form the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution can produce a variety of amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol has numerous applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily through its functional groups. The hydroxyl groups can form hydrogen bonds, while the amino group can participate in various chemical interactions. As a ligand, it can form complexes with metal ions, influencing their reactivity and stability . Additionally, it can act as a proton acceptor, making it useful in buffering applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-hydroxymethyl-propane-1,3-diol: Known for its buffering capacity and use in biological applications.
2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol: Used in similar applications but with different structural properties.
Uniqueness
2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol stands out due to its multiple hydroxyl groups and the presence of an amino group, which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring precise pH control and complex formation with metal ions.
Eigenschaften
CAS-Nummer |
125907-93-9 |
|---|---|
Molekularformel |
C12H27NO9 |
Molekulargewicht |
329.34 g/mol |
IUPAC-Name |
2-[bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C12H27NO9/c14-1-10(2-15,3-16)13(11(4-17,5-18)6-19)12(7-20,8-21)9-22/h14-22H,1-9H2 |
InChI-Schlüssel |
BQUWTHKUYAKIQX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)(CO)N(C(CO)(CO)CO)C(CO)(CO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


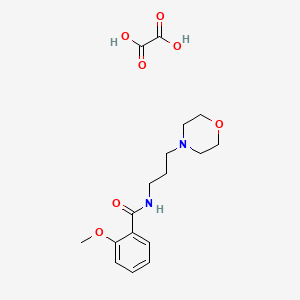
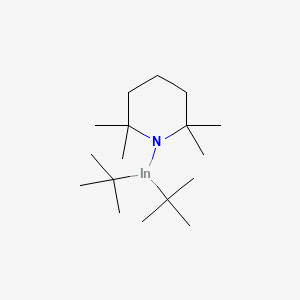
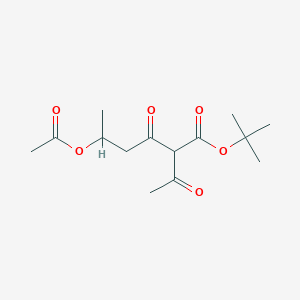
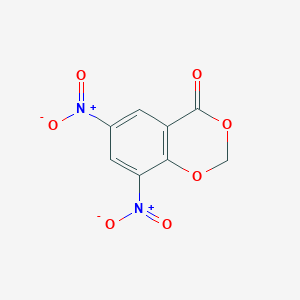

![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)


